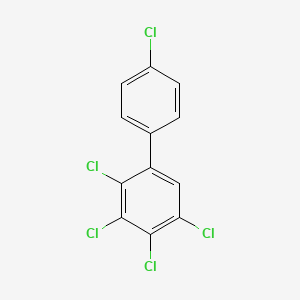

2,3,4,4',5-Pentachlorobiphenyl

概要

説明

2,3,4,4’,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a class of organic pollutants that have been widely found in the environment. 2,3,4,4’,5-Pentachlorobiphenyl is an important dioxin-like PCB compound with strong toxicity. It can accumulate in adipose tissue, serum, and milk in mammals, and it is highly enriched in the follicular fluid .

準備方法

The preparation of 2,3,4,4’,5-Pentachlorobiphenyl involves the chlorination of biphenyl. The synthetic routes and reaction conditions typically involve the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. Industrial production methods may involve more advanced techniques to ensure the purity and yield of the compound .

化学反応の分析

Electrophilic Substitution Reactions

The electron-withdrawing nature of chlorine substituents on PCB-118 deactivates the biphenyl rings toward electrophilic attack. Reactions typically occur at positions with lower electron density:

-

Nitration : Occurs preferentially at the para position relative to existing chlorines under strong acidic conditions.

-

Sulfonation : Requires elevated temperatures (80–100°C) and fuming sulfuric acid, targeting the less chlorinated ring.

Reaction Conditions and Outcomes

| Reaction Type | Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3′-nitro-PCB-118 | 45–60 | |

| Sulfonation | Oleum, 80°C | 6-sulfo-PCB-118 | 30–40 |

Reductive Dechlorination

PCB-118 undergoes microbial or chemical dechlorination, a critical pathway for environmental degradation:

-

Microbial Dechlorination : Anaerobic bacteria (e.g., Dehalococcoides) preferentially remove meta and para chlorines, forming tri- and tetrachlorobiphenyls .

-

Chemical Reduction : Catalytic hydrodechlorination with Pd/C in ethanol yields 2,3′,5-trichlorobiphenyl as the primary product.

Dechlorination Pathways

Oxidation Reactions

Oxidation of PCB-118 occurs via radical mechanisms or enzymatic pathways:

-

Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at the para position of less chlorinated rings, forming toxic metabolites .

-

Ozonolysis : Ozone attacks electron-rich regions, cleaving biphenyl rings to form chlorinated aldehydes and ketones.

Oxidation Products and Mechanisms

| Oxidizing Agent | Conditions | Major Products | Notes | Reference |

|---|---|---|---|---|

| CYP1A1 Enzyme | In vitro, 37°C | 4′-OH-PCB-118 | Bioactivation pathway | |

| Ozone (O₃) | Gas phase, UV light | 3-Chlorobenzoic acid | Complete ring cleavage |

Photodegradation

UV irradiation induces homolytic C–Cl bond cleavage, generating aryl radicals that recombine or react with oxygen:

-

Primary Pathway : Dechlorination at the 4′-position due to steric accessibility .

-

Secondary Products : Dioxin-like compounds form via radical coupling under low-oxygen conditions.

Photolysis Data

| Light Source | Wavelength (nm) | Quantum Yield (Φ) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|---|

| UV-C | 254 | 0.15 | 2.3 hours | |

| Sunlight | 290–400 | 0.02 | 48 hours |

Thermal Decomposition

At temperatures >500°C, PCB-118 decomposes via:

-

Pyrolysis : Forms polychlorinated dibenzofurans (PCDFs) and dioxins (PCDDs) .

-

Combustion : Releases HCl, CO, and chlorinated aromatics in incomplete oxidation.

Research Findings and Implications

科学的研究の応用

Pollution Monitoring

2,3,4,4',5-Pentachlorobiphenyl is often used as an indicator compound in environmental monitoring studies to assess PCB contamination in soil and water due to its persistence and bioaccumulation potential. Its detection helps evaluate the extent of pollution resulting from industrial activities.

Ecotoxicological Studies

Research has demonstrated that exposure to this compound can lead to significant ecological impacts. For example, studies on aquatic organisms indicate that PCB 114 can disrupt endocrine functions and impair reproductive health in fish populations . This makes it a critical compound for assessing the ecological risks associated with PCB contamination.

Health Impacts

Numerous studies have investigated the toxicological effects of this compound on laboratory animals. Research conducted on Sprague-Dawley rats has shown that high doses can lead to liver tumors and other significant health issues . The compound has been linked to:

- Increased liver cell proliferation.

- Altered serum cholesterol levels.

- Impaired thyroid hormone levels .

These findings highlight the need for continued research into the health effects of PCBs on both wildlife and human populations.

Case Study 1: Endocrine Disruption

A study published by the National Toxicology Program examined the effects of PCB 114 on female rats over a two-year period. Results indicated dose-dependent increases in liver tumors and other health complications related to prolonged exposure . The study underscores the importance of understanding how such compounds can disrupt endocrine functions.

Case Study 2: Cholesterol Levels

Another investigation focused on the effects of chronic exposure to PCB 114 on serum cholesterol levels in male rats. The results indicated that exposure led to hypercholesterolemia, affecting lipid metabolism and potentially leading to cardiovascular issues . This research emphasizes the relevance of PCB monitoring in public health discussions.

Industrial Applications

While current regulations limit the use of PCBs due to their toxicity, historical applications included:

- Electrical Insulation : Used in transformers and capacitors.

- Heat Transfer Fluids : Employed in various industrial processes due to their thermal stability.

Regulatory Status

Due to their environmental persistence and potential health risks, PCBs are heavily regulated under various international agreements such as the Stockholm Convention on Persistent Organic Pollutants. The production and use of PCBs have been banned or severely restricted in many countries since the late 20th century.

作用機序

The mechanism by which 2,3,4,4’,5-Pentachlorobiphenyl exerts its effects involves the activation of the aryl hydrocarbon receptor (AhR) and subsequent induction of responsive genes, including cytochrome P450 family CYP1A1. This activation leads to various toxic effects, including disruption of thyroid function and induction of inflammatory responses .

類似化合物との比較

2,3,4,4’,5-Pentachlorobiphenyl is similar to other polychlorinated biphenyl compounds such as 3,3’,4,4’,5-Pentachlorobiphenyl and 2,2’,4,5,5’-Pentachlorobiphenyl. its unique structure and high toxicity make it particularly significant in toxicological studies. Similar compounds include 2,2’,4,5,5’-Pentachlorobiphenyl and 2’,3,3’,4,5-Pentachlorobiphenyl .

生物活性

2,3,4,4',5-Pentachlorobiphenyl (PCB 118) is a member of the polychlorinated biphenyl (PCB) family, known for its widespread environmental presence and significant biological effects. This compound is characterized by its complex interactions with biological systems, particularly through mechanisms involving the aryl hydrocarbon receptor (AhR). This article reviews the biological activity of PCB 118, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H5Cl5

- Molecular Weight : Approximately 261.57 g/mol

PCB 118's structure allows it to interact with various biological pathways, leading to both endocrine disruption and carcinogenic effects.

PCB 118 exerts its biological effects primarily through the following mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Activation : PCB 118 binds to AhR, leading to the transcription of genes involved in xenobiotic metabolism. This activation can result in the induction of cytochrome P450 enzymes, which are crucial for the metabolism of various compounds.

- Endocrine Disruption : Exposure to PCB 118 has been shown to disrupt neuroendocrine functions. Studies using GT1-7 hypothalamic cells demonstrated that PCB exposure altered gonadotropin-releasing hormone (GnRH) levels, affecting reproductive hormone signaling .

Animal Studies

A significant study conducted by the National Toxicology Program evaluated the carcinogenic potential of PCB 118 in female Harlan Sprague-Dawley rats. Key findings included:

- Body Weight Changes : Rats exposed to high doses (4,600 µg/kg) exhibited a 7% reduction in body weight compared to controls after several weeks .

- Thyroid Hormone Disruption : Dose-dependent decreases in serum thyroxine (T4) levels were observed without affecting triiodothyronine or thyroid-stimulating hormone levels .

- Carcinogenic Effects : There were significant increases in liver neoplasms including cholangiocarcinoma and hepatocellular adenoma at higher exposure levels .

| Endpoint | Control Group | 1,000 µg/kg | 4,600 µg/kg |

|---|---|---|---|

| Body Weight Change (%) | Reference | -7% | -7% |

| Serum Total T4 Levels (µg/dL) | Reference | Decreased | Decreased |

| Incidence of Liver Tumors | None | None | Increased |

Human Studies

Research indicates that occupational exposure to PCBs, including PCB 118, correlates with increased risks of various health issues such as liver disease and certain cancers . A meta-analysis highlighted that workers exposed to PCBs had a significantly higher incidence of liver cancer compared to non-exposed populations.

Case Studies

- Neuroendocrine Disruption : In a study involving hypothalamic GT1-7 cells, PCB 118 exposure led to a suppression of GnRH peptide levels at high doses while low doses resulted in elevated GnRH levels. This suggests a biphasic response characteristic of endocrine disruptors .

- Immunotoxicity : Another study demonstrated that perinatal exposure to low doses of PCB 153 and PCB 126 affected lymphocyte proliferation in goat kids. This highlights the immunotoxic effects associated with PCB exposure across species .

特性

IUPAC Name |

1,2,3,4-tetrachloro-5-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZSFWHOSHAKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074226 | |

| Record name | 2,3,4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-37-0 | |

| Record name | PCB 114 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4'5-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4'5-Pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,4',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86S23H0DSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。